
Urea, (dichlorophenyl)hydroxy-
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Overview
Description
Urea, (dichlorophenyl)hydroxy-: is a chemical compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and industrial chemistry. The presence of the dichlorophenyl group in this compound imparts unique chemical properties that make it valuable for specific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of urea derivatives, including Urea, (dichlorophenyl)hydroxy-, typically involves the reaction of amines with isocyanates or carbamoyl chlorides. One common method is the nucleophilic addition of amines to potassium isocyanate in water, which is a mild and efficient process . Another approach involves the reaction of primary amides with phenyliodine diacetate in the presence of an ammonia source, leading to the formation of N-substituted ureas .
Industrial Production Methods: Industrial production of urea derivatives often employs large-scale synthesis methods that prioritize efficiency and environmental sustainability. For example, the reaction of isocyanates or carbamoyl chlorides with ammonia is commonly used, although it may not be environmentally friendly . Recent advancements have focused on developing resource-efficient and eco-friendly production methods .
Chemical Reactions Analysis
Types of Reactions: Urea, (dichlorophenyl)hydroxy- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the dichlorophenyl group, which can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydroxyl radicals are commonly used for the oxidation of urea derivatives.
Reduction: Reducing agents such as sodium borohydride can be employed for the reduction of urea derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like potassium isocyanate.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce various N-substituted ureas .
Scientific Research Applications
Chemistry: Urea derivatives, including Urea, (dichlorophenyl)hydroxy-, are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules .
Biology: In biological research, urea derivatives are studied for their potential antimicrobial and antifungal properties. They have shown promising activity against various bacterial and fungal strains .
Medicine: Urea derivatives are explored for their potential therapeutic applications. For instance, they are investigated as potential antimicrobial agents and have shown activity against multi-drug-resistant bacterial strains .
Industry: In the industrial sector, urea derivatives are used in the production of agrochemicals, pharmaceuticals, and other high-value chemicals. Their diverse chemical properties make them valuable for various industrial applications .
Mechanism of Action
The mechanism of action of Urea, (dichlorophenyl)hydroxy- involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential cellular processes. The exact molecular pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Diuron: A phenyl urea herbicide used to control weeds.
Linuron: Another phenyl urea herbicide with similar applications.
Isoproturon: A urea derivative used as a herbicide.
Uniqueness: Urea, (dichlorophenyl)hydroxy- is unique due to the presence of the dichlorophenyl group, which imparts specific chemical properties that differentiate it from other urea derivatives. This uniqueness makes it valuable for certain applications where other urea derivatives may not be as effective .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for urea derivatives such as (dichlorophenyl)hydroxy-urea, and how are reaction conditions optimized?
- Methodological Answer : The compound can be synthesized via urea linkage formation between substituted phenyl isocyanates and amines. For example, in related dichlorophenylurea derivatives, 3,5-dichlorophenyl isocyanate is reacted with aniline derivatives in dichloromethane under inert atmosphere (N₂), with yields optimized by controlling stoichiometry, reaction time (e.g., 19 hours), and purification via vacuum drying . Key parameters include solvent choice (polar aprotic vs. chlorinated solvents) and temperature (ambient vs. reflux). NMR and HRMS are critical for confirming structural integrity .
Q. How can spectroscopic techniques (e.g., NMR, HRMS) be applied to characterize (dichlorophenyl)hydroxy-urea and its derivatives?
- Methodological Answer :
- ¹H-NMR : Aromatic protons in dichlorophenyl groups typically appear as doublets (δ 7.2–7.6 ppm) with coupling constants (J ≈ 1.8 Hz), while urea NH protons resonate near δ 9.3–9.5 ppm as singlets .
- ¹³C-NMR : Carbonyl carbons in urea linkages appear at δ 150–155 ppm, with aromatic carbons in dichlorophenyl groups at δ 115–140 ppm .
- HRMS : Exact mass analysis (e.g., m/z 350.9255 for [M+H]⁺) confirms molecular formula and isotopic patterns (e.g., Cl₂ clusters) .
Q. What are the primary applications of (dichlorophenyl)hydroxy-urea in medicinal and materials chemistry?
- Methodological Answer :
- Medicinal Chemistry : Investigate anti-cancer activity via apoptosis assays (e.g., caspase-3 activation) and oxidative stress modulation (e.g., ROS quantification) .
- Materials Science : Study its role in organic semiconductors by measuring charge-carrier mobility via thin-film transistor (TFT) fabrication .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for (dichlorophenyl)hydroxy-urea derivatives be resolved?
- Methodological Answer :
- Comparative Studies : Replicate assays under standardized conditions (e.g., cell lines, incubation time). For example, conflicting apoptosis data may arise from differences in cell permeability or metabolite interference .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites (e.g., hydroxylated or glucuronidated derivatives) that may contribute to observed bioactivity .
Q. What computational strategies are effective for predicting the structure-activity relationship (SAR) of (dichlorophenyl)hydroxy-urea analogs?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electron distribution in the dichlorophenyl ring and urea backbone to correlate with biological activity (e.g., H-bond donor capacity) .
- Molecular Docking : Simulate interactions with target proteins (e.g., kinases or DNA repair enzymes) using software like AutoDock Vina, focusing on binding energy (ΔG) and key residues .
Q. How do metabolic pathways influence the environmental persistence and toxicity of (dichlorophenyl)hydroxy-urea?
- Methodological Answer :
- In Vitro Metabolism Models : Use hepatic microsomes (e.g., rat S9 fractions) to identify Phase I metabolites (e.g., demethylation) and Phase II conjugates (e.g., glucuronides) .
- Ecotoxicology Assays : Evaluate aquatic toxicity using Daphnia magna LC₅₀ tests and soil persistence via OECD 307 guidelines .
Q. What experimental designs are optimal for studying the photostability and degradation products of (dichlorophenyl)hydroxy-urea?
- Methodological Answer :
- Photolysis Experiments : Expose the compound to UV light (λ = 254–365 nm) in aqueous/organic solvents, followed by HPLC-UV analysis to track degradation kinetics .
- Degradation Product Identification : Use high-resolution mass spectrometry (HRMS) and tandem MS/MS to elucidate fragmentation pathways of chlorinated byproducts .
Q. Data Contradiction Analysis
Q. How to address discrepancies in reported spectroscopic data for urea derivatives across studies?
- Methodological Answer :
Properties
Molecular Formula |
C7H6Cl2N2O2 |
---|---|
Molecular Weight |
221.04 g/mol |
IUPAC Name |
1-(2,3-dichlorophenyl)-1-hydroxyurea |
InChI |
InChI=1S/C7H6Cl2N2O2/c8-4-2-1-3-5(6(4)9)11(13)7(10)12/h1-3,13H,(H2,10,12) |
InChI Key |
XMVIXIUPAYVBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N(C(=O)N)O |
Origin of Product |
United States |
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